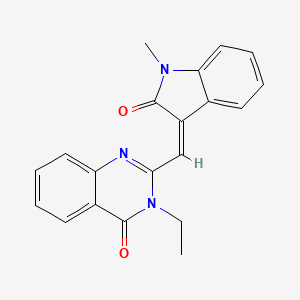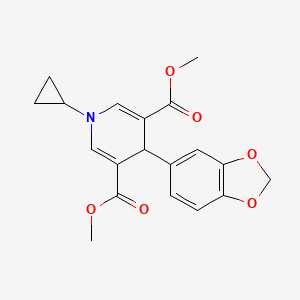
Methyl 2-(4-ethylpiperazin-1-yl)-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-ethylpiperazin-1-yl)-5-nitrobenzoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a nitrobenzoate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-ethylpiperazin-1-yl)-5-nitrobenzoate typically involves the reaction of 4-ethylpiperazine with methyl 5-nitrobenzoate under specific conditions. One common method includes:
Reactants: 4-ethylpiperazine and methyl 5-nitrobenzoate.
Solvent: Anhydrous ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid.
Temperature: The reaction is usually carried out at reflux temperature.
Time: The reaction mixture is stirred for several hours until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Methyl 2-(4-ethylpiperazin-1-yl)-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The piperazine ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols, basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 2-(4-ethylpiperazin-1-yl)-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Oxidized piperazine derivatives.
科学的研究の応用
Methyl 2-(4-ethylpiperazin-1-yl)-5-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and as a reagent in chemical reactions.
作用機序
The mechanism of action of Methyl 2-(4-ethylpiperazin-1-yl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate: Similar structure with a methyl group instead of an ethyl group.
Methyl 2-(4-ethylpiperazin-1-yl)-5-aminobenzoate: Reduction product of the nitro compound.
Methyl 2-(4-ethylpiperazin-1-yl)-5-chlorobenzoate: Substitution product with a chlorine atom.
Uniqueness
Methyl 2-(4-ethylpiperazin-1-yl)-5-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the ethyl-substituted piperazine ring makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H19N3O4 |
|---|---|
分子量 |
293.32 g/mol |
IUPAC名 |
methyl 2-(4-ethylpiperazin-1-yl)-5-nitrobenzoate |
InChI |
InChI=1S/C14H19N3O4/c1-3-15-6-8-16(9-7-15)13-5-4-11(17(19)20)10-12(13)14(18)21-2/h4-5,10H,3,6-9H2,1-2H3 |
InChIキー |
OJDMYZGKJSNIAY-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide](/img/structure/B11634794.png)
![N-[3-(dimethylamino)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11634801.png)
![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634802.png)
![methyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634808.png)
![2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11634812.png)
![methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11634815.png)
![(2Z)-5-amino-2-(2,5-dimethoxybenzylidene)-7-(2,5-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11634820.png)
![Furan, 2,2'-[(4-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B11634821.png)


![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634839.png)


![ethyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634852.png)
